molecular formula C7H4BrClO2 B1277512 4-Bromophenyl chloroformate CAS No. 7693-44-9

4-Bromophenyl chloroformate

Cat. No.: B1277512
CAS No.: 7693-44-9
M. Wt: 235.46 g/mol
InChI Key: IKMNJYGTSSQNSE-UHFFFAOYSA-N
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Description

4-Bromophenyl chloroformate is an organic compound with the molecular formula C7H4BrClO2. It is a derivative of phenyl chloroformate, where a bromine atom is substituted at the para position of the phenyl ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromophenyl chloroformate can be synthesized through the reaction of 4-bromophenol with phosgene. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of phosgene.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of phosgene, a highly toxic gas, and the use of advanced equipment to ensure safety and efficiency. The reaction is typically conducted in a closed system to prevent the release of phosgene into the environment.

Chemical Reactions Analysis

Types of Reactions: 4-Bromophenyl chloroformate undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form carbamates, carbonates, and thiocarbonates, respectively.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-bromophenol and carbon dioxide.

    Reduction: It can be reduced to 4-bromophenol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under mild conditions, often at room temperature or slightly elevated temperatures.

    Hydrolysis: Water or aqueous solutions are used, typically under acidic or basic conditions to facilitate the reaction.

    Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions.

Major Products:

    Nucleophilic Substitution: Carbamates, carbonates, and thiocarbonates.

    Hydrolysis: 4-Bromophenol and carbon dioxide.

    Reduction: 4-Bromophenol.

Scientific Research Applications

4-Bromophenyl chloroformate is utilized in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of carbamates, carbonates, and other derivatives.

    Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: This compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-bromophenyl chloroformate involves its reactivity towards nucleophiles. The carbonyl carbon in the chloroformate group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives, depending on the nucleophile involved. The molecular targets and pathways are primarily related to its role as a reagent in chemical synthesis.

Comparison with Similar Compounds

    Phenyl chloroformate: Lacks the bromine substituent, making it less reactive in certain nucleophilic substitution reactions.

    4-Nitrophenyl chloroformate: Contains a nitro group instead of a bromine atom, which affects its reactivity and applications.

    4-Methylphenyl chloroformate: Contains a methyl group, which influences its steric and electronic properties.

Uniqueness: 4-Bromophenyl chloroformate is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable reagent in organic synthesis, particularly for the preparation of brominated derivatives.

Properties

IUPAC Name

(4-bromophenyl) carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClO2/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMNJYGTSSQNSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90412299
Record name 4-Bromophenyl chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90412299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7693-44-9
Record name Carbonochloridic acid, 4-bromophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7693-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromophenyl chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90412299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromophenyl chloroformate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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